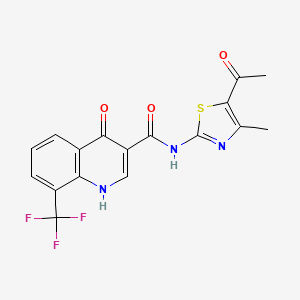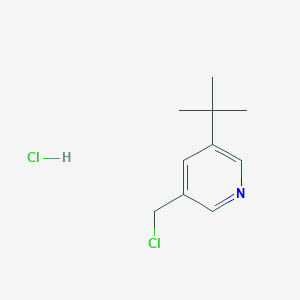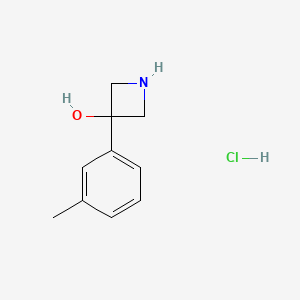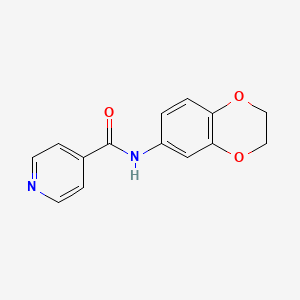![molecular formula C13H11NO3 B2562730 2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 944892-35-7](/img/structure/B2562730.png)
2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid is an organic compound with the molecular formula C13H11NO3 It is characterized by the presence of a pyrrole ring substituted with a formyl group and a phenylacetic acid moiety
Mechanism of Action
The formyl group attached to the pyrrole ring could potentially be involved in condensation reactions . The phenyl ring could contribute to the compound’s lipophilicity, potentially affecting its pharmacokinetics. The acetic acid moiety could be involved in hydrogen bonding, potentially influencing the compound’s interaction with its biological targets.
Biochemical Analysis
Biochemical Properties
Pyrrole derivatives, which include this compound, have been found to have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Cellular Effects
2-formylpyrroles, a group of compounds that includes this compound, have been found to display interesting biological activities including hepatoprotective, immunostimulatory, antiproliferative and antioxidant effects .
Molecular Mechanism
The molecular mechanism of action of 2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid is not well-understood. Pyrrole derivatives have been found to have diverse mechanisms of action. For example, some pyrrole derivatives have been found to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Temporal Effects in Laboratory Settings
It has been suggested that reactions involving pyrrole derivatives might occur under physiological conditions over time (days, months, or years) .
Metabolic Pathways
It has been suggested that the formation of pyrrole-2-carboxaldehydes, a group of compounds that includes this compound, might occur via the formation of 3-deoxy-D-glucose in the reaction course .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid typically involves the condensation of a pyrrole derivative with a formyl group and a phenylacetic acid derivative. One common method involves the reaction of 2-formylpyrrole with 4-bromophenylacetic acid under basic conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-[4-(2-carboxyl-1H-pyrrol-1-yl)phenyl]acetic acid
Reduction: 2-[4-(2-hydroxymethyl-1H-pyrrol-1-yl)phenyl]acetic acid
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)acetic acid: Similar structure but with methyl groups on the pyrrole ring.
2-(4-(2-formyl-1H-pyrrol-1-yl)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid is unique due to the presence of both a formyl group and a phenylacetic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[4-(2-formylpyrrol-1-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-12-2-1-7-14(12)11-5-3-10(4-6-11)8-13(16)17/h1-7,9H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUXUVNKBKOREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[Methyl(phenylmethoxycarbonyl)amino]pyridazine-3-carboxylic acid](/img/structure/B2562647.png)


![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2562653.png)
![1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE](/img/structure/B2562655.png)
![4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2562657.png)


![(Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2562662.png)
![3-(difluoromethyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidine](/img/structure/B2562663.png)

![2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B2562668.png)
